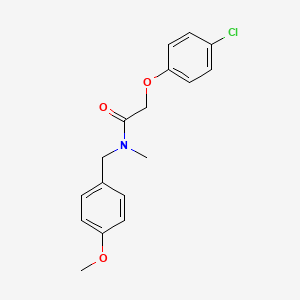
2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound, also known as CM16, is a member of the acetamide family and is synthesized through a specific method.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide is not fully understood, but it is believed to work by binding to specific receptors in the body. This compound has been found to have high affinity for the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation. Additionally, this compound has been found to have an effect on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the improvement of cognitive function. This compound has also been found to have neuroprotective effects and can reduce oxidative stress in the brain. Additionally, this compound has been found to have an effect on the immune system, as it can modulate the activity of immune cells.
実験室実験の利点と制限
One advantage of using 2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide in lab experiments is its high binding affinity for certain receptors, which makes it a useful tool for studying the function of these receptors. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide. One direction is to further investigate its potential use in cancer treatment, as it has shown promising results in inhibiting cancer cell growth. Another direction is to study its potential use in drug development, as it has been found to have high binding affinity for certain receptors. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the immune system.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide involves a multi-step process that includes the reaction of 4-chlorophenol with 4-methoxybenzylamine to form an intermediate product. This intermediate is then reacted with N-methylacetamide to produce this compound. The yield of this synthesis method is relatively high, and the purity of the final product can be achieved through recrystallization.
科学的研究の応用
2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-methylacetamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, this compound has been found to have neuroprotective effects and can improve cognitive function. Additionally, this compound has been studied for its potential use in drug development, as it has been found to have high binding affinity for certain receptors.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-19(11-13-3-7-15(21-2)8-4-13)17(20)12-22-16-9-5-14(18)6-10-16/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGHAQHSOICJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[rel-(1R,3R)-3-aminocyclopentyl]-6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide hydrochloride](/img/structure/B5418040.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5418047.png)
![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]methioninate](/img/structure/B5418063.png)
![5-[2-(2-chlorophenyl)vinyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5418068.png)
![2-ethyl-4-{1-[2-(2-fluorophenoxy)ethyl]-1H-imidazol-2-yl}pyrimidine](/img/structure/B5418078.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5418079.png)
![2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B5418082.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5418090.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-oxo-L-prolinamide](/img/structure/B5418094.png)
![4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B5418102.png)
![N-(2-methylphenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5418104.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5418107.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-5-{[2-(methylthio)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B5418116.png)